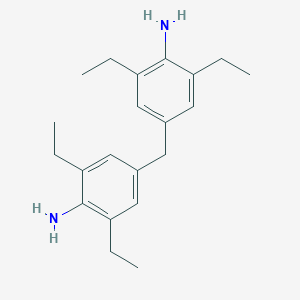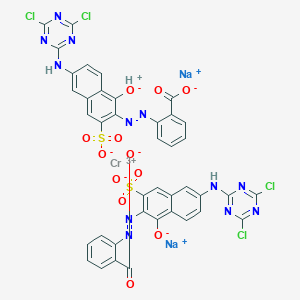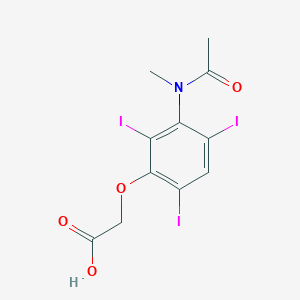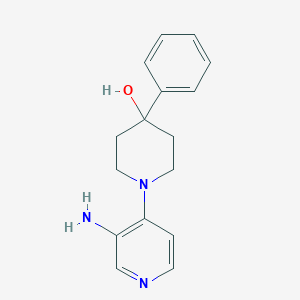
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. This compound is a derivative of pyridine and piperidine, and its unique structure makes it a promising candidate for various biological applications.
Mechanism Of Action
The mechanism of action of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- is not fully understood, but it is believed to act on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases.
Advantages And Limitations For Lab Experiments
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized using standard laboratory techniques, and its structure can be easily modified to enhance its biological activity. However, one limitation of this compound is its low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics in vivo.
Future Directions
There are several future directions for the study of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-. One potential direction is the development of novel derivatives of this compound with enhanced biological activity and pharmacokinetic properties. Another direction is the investigation of the molecular targets and pathways through which this compound exerts its biological effects. Additionally, the potential therapeutic applications of this compound in the treatment of neurological disorders and inflammatory diseases warrant further investigation.
Synthesis Methods
The synthesis of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- can be achieved through several methods, including the reaction of 3-amino-4-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. Another method involves the reaction of 3-amino-4-pyridinecarboxaldehyde with phenylacetonitrile, followed by reduction with lithium aluminum hydride.
Scientific Research Applications
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
properties
CAS RN |
14549-58-7 |
|---|---|
Product Name |
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- |
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C16H19N3O/c17-14-12-18-9-6-15(14)19-10-7-16(20,8-11-19)13-4-2-1-3-5-13/h1-6,9,12,20H,7-8,10-11,17H2 |
InChI Key |
MYPKWIMVQPPRCV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C3=C(C=NC=C3)N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C3=C(C=NC=C3)N |
Other CAS RN |
14549-58-7 |
synonyms |
1-(3-Amino-4-pyridinyl)-4-phenyl-4-piperidinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



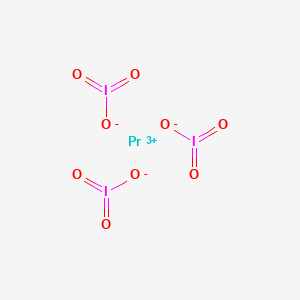
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
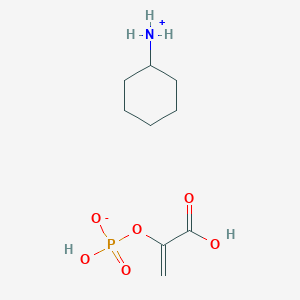
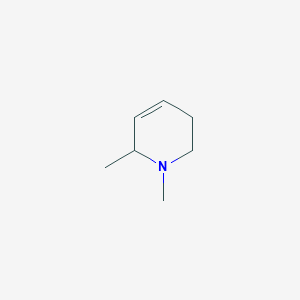
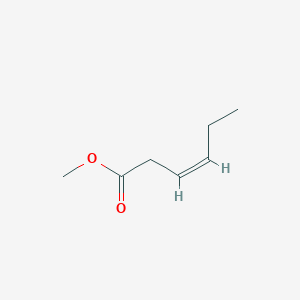
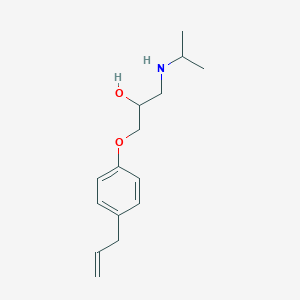
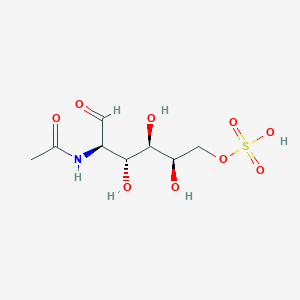
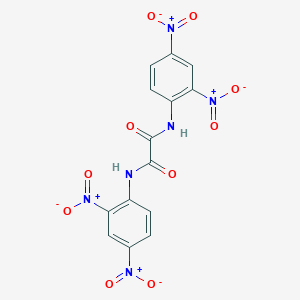
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
